molecular formula C15H12ClNO2 B452807 N-(3-acetylphenyl)-3-chlorobenzamide CAS No. 196408-42-1

N-(3-acetylphenyl)-3-chlorobenzamide

Cat. No. B452807
CAS RN: 196408-42-1
M. Wt: 273.71g/mol
InChI Key: MNGHLXFZVLRJAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Claisen–Schmidt reaction . This type of reaction is a powerful tool for forming carbon-carbon bonds and is commonly used in the synthesis of various organic compounds .


Chemical Reactions Analysis

Isocyanates, which are closely related to the compound , are known to be reactive towards a variety of nucleophiles including alcohols, amines, and even water . They can form a urethane linkage upon treatment with an alcohol .

Scientific Research Applications

  • Drug Development and Biological Applications :

    • N-(4-Acetylphenyl)carbamothioyl derivatives have been synthesized and analyzed for their potential in RNA and DNA binding, urease inhibition, and radical scavenging activities. These compounds show promising results in in silico and in vitro studies, indicating potential applications in therapeutic development (Khalid et al., 2022).
    • Another study focused on the synthesis of 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, demonstrating their antibacterial and antifungal properties. This suggests their potential application in developing new antimicrobial agents (Baranovskyi et al., 2018).
  • Environmental and Agricultural Chemistry :

    • Research on 2-chlorobenzamide, a degradation product of certain insecticides, shows its environmental stability and potential carcinogenicity. This research is crucial for understanding the environmental impact of agricultural chemicals (Qingxiang et al., 2000).
  • Materials Science and Corrosion Inhibition :

    • A study highlighted the use of an isatin derivative, namely, 3-((3-acetylphenyl)imino)indolin-2-one, in combination with zinc oxide nanoparticles, to improve the corrosion resistance of mild steel. This has implications for the development of new materials and coatings in industrial applications (Al-Mosawi et al., 2020).
  • Herbicide Development :

    • N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide has been identified as a potential herbicide, effective against annual and perennial grasses. This finding is significant for agricultural weed control (Viste et al., 1970).

Mechanism of Action

Mode of Action

Based on its structural similarity to other acetylphenyl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and pi-stacking .

Pharmacokinetics

The compound may be metabolized by liver enzymes and excreted through the kidneys .

Action Environment

The action, efficacy, and stability of N-(3-acetylphenyl)-3-chlorobenzamide can be influenced by various environmental factors. These may include pH, temperature, presence of other chemicals, and the specific biological environment within the body. For instance, the compound’s stability could be affected by the pH of the stomach or the temperature of the body .

Future Directions

The development of new compounds often opens up new avenues for research and potential applications. For instance, a nicotinamide-based derivative was designed as an antiproliferative VEGFR-2 inhibitor, which could potentially be exploited for the generation of new compounds that belong to the isoindolo [2,1- a ]quinoline scaffold . Similarly, the study and development of “N-(3-acetylphenyl)-3-chlorobenzamide” could lead to new discoveries and applications in the future.

properties

IUPAC Name

N-(3-acetylphenyl)-3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-10(18)11-4-3-7-14(9-11)17-15(19)12-5-2-6-13(16)8-12/h2-9H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGHLXFZVLRJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-3-chlorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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